molecular formula C24H19NOS3 B11184102 1-naphthyl(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

1-naphthyl(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B11184102
M. Wt: 433.6 g/mol
InChI Key: PRZBKCXJMYTGCT-UHFFFAOYSA-N
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Description

1-naphthyl(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound with a unique structure that includes a naphthyl group, a quinoline derivative, and a dithiolo ring

Preparation Methods

The synthesis of 1-naphthyl(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthyl derivatives with quinoline-based intermediates under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

1-naphthyl(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.

Scientific Research Applications

1-naphthyl(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-naphthyl(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

1-naphthyl(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can be compared with other similar compounds, such as:

    4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone: This compound shares a similar core structure but lacks the naphthyl group.

    (4-Fluorophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone: This derivative includes a fluorophenyl group, which may impart different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct reactivity and applications.

Properties

Molecular Formula

C24H19NOS3

Molecular Weight

433.6 g/mol

IUPAC Name

naphthalen-1-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C24H19NOS3/c1-14-11-12-18-19(13-14)25(24(2,3)21-20(18)23(27)29-28-21)22(26)17-10-6-8-15-7-4-5-9-16(15)17/h4-13H,1-3H3

InChI Key

PRZBKCXJMYTGCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=CC5=CC=CC=C54)(C)C)SSC3=S

Origin of Product

United States

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